6''-O-Malonylgenistin

描述

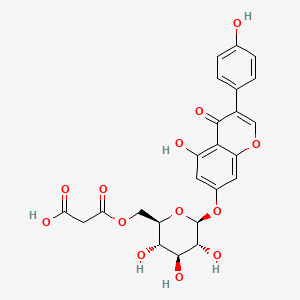

6''-O-Malonylgenistin is a glycosyloxyisoflavone, specifically a derivative of genistin, in which the hydroxy hydrogen at position 6’’ has been replaced by a malonyl group . It is a plant metabolite predominantly found in soybeans and other legumes . This compound is part of the isoflavonoid family, which plays a crucial role in plant defense mechanisms and offers various health benefits to humans .

准备方法

Synthetic Routes and Reaction Conditions

6''-O-Malonylgenistin can be synthesized through enzymatic reactions involving isoflavone malonyltransferases. These enzymes use malonyl-CoA and isoflavone glucosides as substrates . The reaction conditions typically involve maintaining an optimal pH and temperature to ensure enzyme activity.

Industrial Production Methods

In industrial settings, malonylgenistin is often extracted from soybeans using high-performance liquid chromatography (HPLC) and mass spectrometry (MS) techniques . These methods allow for the efficient separation and identification of malonylgenistin from other isoflavones present in soybeans.

化学反应分析

Types of Reactions

6''-O-Malonylgenistin undergoes various chemical reactions, including:

Hydrolysis: Breaking down into genistin and malonic acid.

Oxidation: Conversion into different oxidative states.

Reduction: Reduction of the malonyl group.

Substitution: Replacement of functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing agents. The conditions often involve controlled temperatures and pH levels to facilitate the desired reactions .

Major Products

The major products formed from these reactions include genistin, malonic acid, and various oxidative derivatives .

科学研究应用

6''-O-Malonylgenistin has a wide range of scientific research applications:

作用机制

6''-O-Malonylgenistin exerts its effects through various molecular targets and pathways:

Isoflavone Pathway: Involves the malonylation of isoflavone glucosides, which enhances their stability and bioavailability.

Antioxidant Activity: Neutralizes free radicals and reduces oxidative stress.

Anti-inflammatory Pathway: Inhibits pro-inflammatory cytokines and enzymes.

相似化合物的比较

Similar Compounds

Malonyldaidzin: Another malonylated isoflavone found in soybeans.

Malonylglycitin: Similar in structure and function to malonylgenistin.

Uniqueness

6''-O-Malonylgenistin is unique due to its specific malonylation at the 6’’ position, which distinguishes it from other malonylated isoflavones. This unique structure contributes to its distinct biological activities and health benefits .

生物活性

Introduction

6''-O-Malonylgenistin is a malonylated isoflavone glycoside predominantly found in soybeans (Glycine max) and other plant species. It is a derivative of genistin, which itself is an important phytoestrogen. This compound has garnered attention for its potential biological activities, including antioxidant, antimicrobial, estrogenic, and anticancer properties. This article delves into the biological activity of this compound, presenting data from various studies, case analyses, and comparative tables.

This compound has the molecular formula CHO and is characterized by its malonyl group attached to the genistin structure. Its unique chemical structure contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHO |

| Molecular Weight | 494.43 g/mol |

| CAS Number | 15934091 |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study on soy sprouts demonstrated that the content of this compound increased during various growth stages, correlating with enhanced antioxidant activity . The antioxidant capacity was assessed using DPPH and ABTS assays, showing that higher concentrations of this compound led to greater scavenging effects on free radicals.

Estrogenic Activity

As a phytoestrogen, this compound interacts with estrogen receptors, potentially influencing hormonal balance. In vitro studies have shown that it can mimic estrogen's effects in certain biological systems, which may have implications for hormone-related conditions such as breast cancer .

Antimicrobial Properties

The compound has also been reported to possess antimicrobial activity against various pathogens. In one study, extracts containing this compound demonstrated inhibitory effects on bacteria such as Escherichia coli and Staphylococcus aureus . This suggests potential applications in food preservation and health supplements.

Anticancer Potential

Emerging evidence suggests that this compound may have anticancer properties. Studies indicate that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and cell cycle arrest . The compound's ability to modulate signaling pathways associated with cancer progression warrants further investigation.

Case Study 1: Soy Sprout Analysis

A study conducted on different soybean cultivars highlighted the varying concentrations of this compound across growth stages. The SK-7 cultivar exhibited the highest concentration (155.9 µg/g) during the vegetative stage, correlating with increased antioxidant activity .

Case Study 2: Dietary Impact on Health

In a controlled dietary study involving rats, the effects of diets supplemented with genistein and its derivatives, including this compound, were analyzed concerning cataract development. Results indicated that these compounds accelerated early cataractogenesis but did not significantly affect later stages of lens opacification .

Comparative Analysis of Isoflavonoids

The following table compares the concentrations of various isoflavonoids in soybean cultivars:

| Isoflavonoid | Concentration (µg/g) | Cultivar SK-7 | Cultivar Panorama 358 |

|---|---|---|---|

| Genistin | 60.7 | High | Moderate |

| Daidzin | 83.5 | Moderate | High |

| This compound | 155.9 | Highest | Moderate |

| Coumestrol | 36.3 | Low | Highest |

常见问题

Basic Research Questions

Q. What are the optimal methods for quantifying 6''-O-Malonylgenistin in plant matrices like soybean?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS) is widely used for quantification. For instance, studies on soybean microgreens utilized LC-ESI/QTOF-MS to profile this compound, achieving precise identification via mass accuracy thresholds (e.g., ±5 ppm) and retention time matching . Calibration curves using certified reference standards are critical for accuracy.

Q. How does extraction methodology influence the recovery of this compound from plant tissues?

- Methodological Answer : Ultrasonic-assisted extraction (UAE) with 70% ethanol or methanol is commonly employed. Supercritical fluid extraction (SFE) with CO₂ modified with polar solvents (e.g., ethanol) improves recovery of heat-sensitive compounds. Post-extraction, acid hydrolysis may be required to cleave malonyl groups, but this can lead to ~40% loss of total isoflavones, necessitating careful optimization of hydrolysis duration and pH .

Q. What storage conditions ensure the stability of this compound in laboratory settings?

- Methodological Answer : Lyophilized powder should be stored at -20°C in airtight, light-protected containers. Solutions in DMSO (10 mM) require storage at -80°C for long-term stability (>1 year). Periodic purity checks via HPLC are recommended to monitor degradation, particularly ester bond hydrolysis .

Advanced Research Questions

Q. How can light exposure during plant growth be optimized to enhance this compound biosynthesis?

- Methodological Answer : Monochromatic light spectra, particularly UV-A, significantly upregulate this compound in soybean microgreens compared to white light. Experimental designs should include controlled light chambers with adjustable wavelengths and irradiance levels. Metabolomic profiling (e.g., LC-HRMS) can track dynamic changes in flavonoid pathways under varying light conditions .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

- Methodological Answer : Discrepancies in bioactivity (e.g., hepatoprotective vs. negligible ACE inhibition) may arise from differences in sample purity or assay conditions. Standardize protocols using ≥95% pure compound (verified by NMR/HPLC) and include positive controls (e.g., genistein for ACE inhibition). Dose-response curves and multi-omics integration (transcriptomics + metabolomics) can clarify mechanism-concentration relationships .

Q. How do interactions between this compound and other soy-derived peptides affect functional studies?

- Methodological Answer : Co-occurring ACE-inhibitory peptides in soy hydrolysates may mask or synergize with this compound’s effects. Use fractionation techniques (e.g., size-exclusion chromatography) to isolate the compound from peptides. Bioassays should include both isolated and reconstituted mixtures to evaluate additive vs. antagonistic effects .

Q. What advanced analytical techniques improve structural elucidation of this compound derivatives?

- Methodological Answer : High-resolution mass spectrometry (HRMS) with MS/MS fragmentation (e.g., Q-TOF) identifies acylated derivatives. Nuclear magnetic resonance (NMR), particularly ¹H-¹³C HSQC and HMBC, resolves regioselective malonylation. Computational tools (e.g., molecular networking) can map structural analogs in complex matrices .

属性

IUPAC Name |

3-oxo-3-[[3,4,5-trihydroxy-6-[5-hydroxy-3-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxyoxan-2-yl]methoxy]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O13/c25-11-3-1-10(2-4-11)13-8-34-15-6-12(5-14(26)19(15)20(13)30)36-24-23(33)22(32)21(31)16(37-24)9-35-18(29)7-17(27)28/h1-6,8,16,21-26,31-33H,7,9H2,(H,27,28) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRAUJUKWSKMNJY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=COC3=CC(=CC(=C3C2=O)O)OC4C(C(C(C(O4)COC(=O)CC(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O13 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 6''-Malonylgenistin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

51011-05-3 | |

| Record name | 6''-Malonylgenistin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

145 °C | |

| Record name | 6''-Malonylgenistin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029529 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。